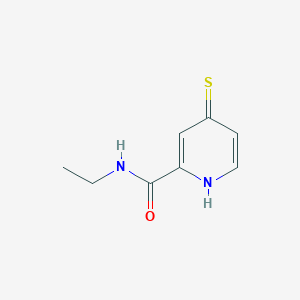
5-Methylhex-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylhex-2-ynoic acid: is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . It is a carboxylic acid derivative characterized by the presence of a triple bond between the second and third carbon atoms and a methyl group attached to the fifth carbon atom. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhex-2-ynoic acid can be achieved through several methods. One common approach involves the condensation of isovaleraldehyde with alkyl cyanoacetate to form 2-cyano-5-methylhex-2-enoic acid alkyl ester. This intermediate is then subjected to further reactions to yield the desired product . Another method involves the reaction of 2-cyano-5-methylhex-2-enoic acid alkyl ester with dialkyl malonate, followed by treatment with acetic anhydride to form 3-isobutylglutaric anhydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts and organic solvents, with careful control of temperature and reaction time to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond in the compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions to form esters, amides, and other derivatives.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of esters, amides, and other derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methylhex-2-ynoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates for pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes and its effects on cellular processes .
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives in treating various medical conditions, such as neurological disorders and metabolic diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with unique properties .
Mécanisme D'action
The mechanism of action of 5-Methylhex-2-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of gamma-aminobutyric acid transaminase (GABA-T), leading to elevated levels of gamma-aminobutyric acid (GABA) in the brain . This inhibition prevents the conversion of gamma-aminobutyric acid to L-glutamate, thereby exerting its effects on neurological functions and potentially reducing seizures and other neurological symptoms .
Comparaison Avec Des Composés Similaires
Comparison: 5-Methylhex-2-ynoic acid is unique due to its specific structure, which includes a triple bond and a methyl group at distinct positionsFor instance, 4-Hydroxy-5-methylhex-2-ynoic acid has an additional hydroxyl group, which alters its chemical properties and reactivity . Similarly, 5-Methyl-2-hex-2-enoic acid has a double bond instead of a triple bond, leading to different chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
5-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-6(2)4-3-5-7(8)9/h6H,4H2,1-2H3,(H,8,9) |
Clé InChI |
NHJCJHLLXPCTFN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


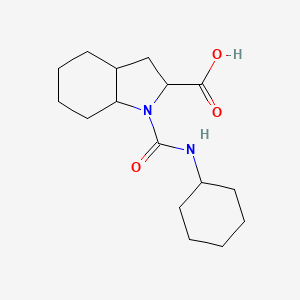

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)
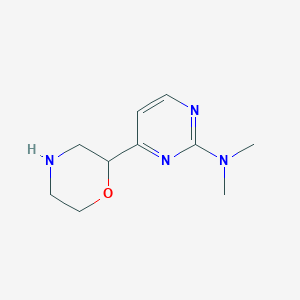
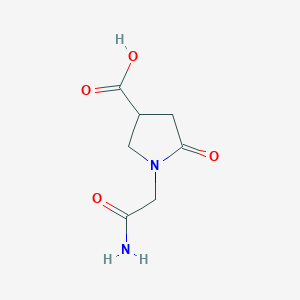
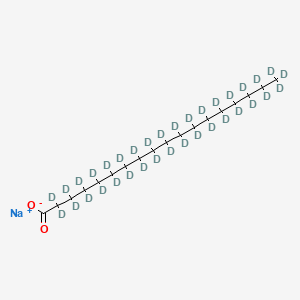
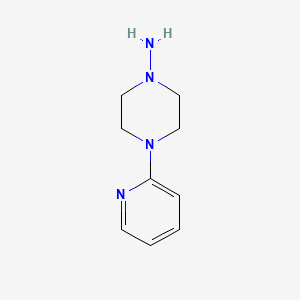
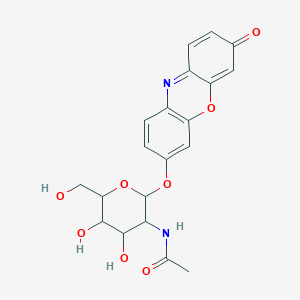
![4-[(2-Methylpropoxy)methyl]aniline](/img/structure/B12315524.png)
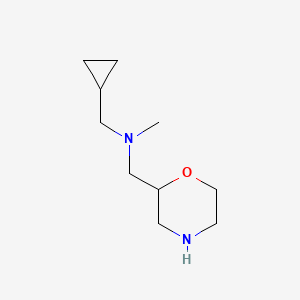

![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
